molecular formula C11H12Cl2N2O3 B6462332 2-(3-chloro-4-methoxyphenyl)-N'-(2-chloroacetyl)acetohydrazide CAS No. 2549003-38-3

2-(3-chloro-4-methoxyphenyl)-N'-(2-chloroacetyl)acetohydrazide

Cat. No.: B6462332
CAS No.: 2549003-38-3
M. Wt: 291.13 g/mol
InChI Key: JDOCLNCJYANERL-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methoxyphenyl)-N’-(2-chloroacetyl)acetohydrazide is an organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by the presence of chloro and methoxy substituents on the phenyl ring, as well as a hydrazide functional group, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methoxyphenyl)-N’-(2-chloroacetyl)acetohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzaldehyde and 2-chloroacetyl chloride.

    Formation of Hydrazone: The aldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.

    Acylation: The hydrazone is then acylated using 2-chloroacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-methoxyphenyl)-N’-(2-chloroacetyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chloro substituents can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.

Major Products

    Oxidation: Formation of 2-(3-chloro-4-hydroxyphenyl)-N’-(2-chloroacetyl)acetohydrazide.

    Reduction: Formation of 2-(3-chloro-4-methoxyphenyl)-N’-(2-chloroethyl)acetohydrazide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-chloro-4-methoxyphenyl)-N’-(2-chloroacetyl)acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.

    Material Science: The compound’s unique structure can be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism by which 2-(3-chloro-4-methoxyphenyl)-N’-(2-chloroacetyl)acetohydrazide exerts its effects involves interactions with biological macromolecules:

    Molecular Targets: The compound can interact with enzymes, particularly those involved in metabolic pathways.

    Pathways Involved: It may inhibit specific enzymes by forming stable complexes, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-4-methoxyphenyl)hydrazinecarboxamide
  • 2-(3-chloro-4-methoxyphenyl)acetohydrazide
  • 2-(3-chloro-4-methoxyphenyl)-N’-(2-bromoacetyl)acetohydrazide

Uniqueness

2-(3-chloro-4-methoxyphenyl)-N’-(2-chloroacetyl)acetohydrazide is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and interactions with biological targets. The combination of these functional groups can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N'-(2-chloroacetyl)-2-(3-chloro-4-methoxyphenyl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O3/c1-18-9-3-2-7(4-8(9)13)5-10(16)14-15-11(17)6-12/h2-4H,5-6H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOCLNCJYANERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NNC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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